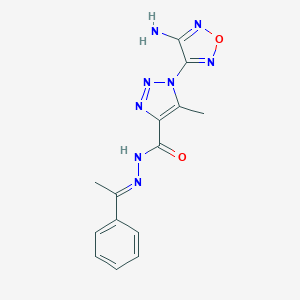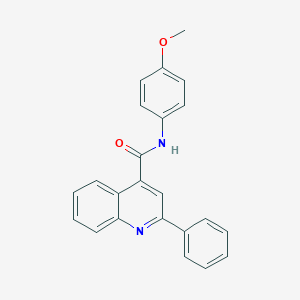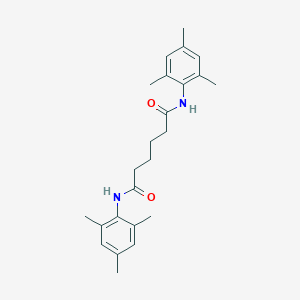![molecular formula C26H19Br2N3O4 B387756 ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B387756.png)
ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound with a pyrazole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes .
Wirkmechanismus
The mechanism of action of ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromobenzoyl groups enhances its ability to interact with hydrophobic pockets in proteins, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-bromobenzoylacetate: Shares the bromobenzoyl group but lacks the pyrazole core.
1-Phenyl-3-(4-bromophenyl)-1H-pyrazole: Contains the pyrazole core and bromophenyl group but differs in the substitution pattern.
Uniqueness
Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromobenzoyl and pyrazole moieties enhances its versatility and potential for various applications .
Eigenschaften
Molekularformel |
C26H19Br2N3O4 |
|---|---|
Molekulargewicht |
597.3g/mol |
IUPAC-Name |
ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C26H19Br2N3O4/c1-2-35-26(34)22-16-29-31(21-6-4-3-5-7-21)23(22)30(24(32)17-8-12-19(27)13-9-17)25(33)18-10-14-20(28)15-11-18/h3-16H,2H2,1H3 |
InChI-Schlüssel |
OXGJYYYJEUQELR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N(C(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N(C(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387683.png)
![1-[(4-methylphenyl)sulfonyl]-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide](/img/structure/B387685.png)
![(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide](/img/structure/B387686.png)
![Ethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B387687.png)
![5-(Diethylamino)-2-[(mesitylimino)methyl]phenol](/img/structure/B387688.png)
![3-chloro-N'-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]benzohydrazide](/img/structure/B387689.png)
![2-[(2-ethoxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B387691.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387692.png)
![2-[(5-Bromo-2-hydroxybenzylidene)amino]benzamide](/img/structure/B387694.png)
